1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 4-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction may produce a sulfide derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine
Uniqueness
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which may confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-15-7-5-6-8-18(15)21-11-13-22(14-12-21)26(23,24)20-10-9-19(25-4)16(2)17(20)3/h5-10H,11-14H2,1-4H3 |
InChI Key |
BNJPYHQPILVIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Origin of Product |
United States |
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